![molecular formula C7H6BFO3 B1302978 2-Fluoro-5-formylphenylboronic acid CAS No. 352534-79-3](/img/structure/B1302978.png)
2-Fluoro-5-formylphenylboronic acid
Overview
Description
2-Fluoro-5-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H6BFO3 . It has an average mass of 167.930 Da and a monoisotopic mass of 168.039398 Da . It is also known by other names such as (2-Fluoro-5-formylphenyl)boronic acid and 2-Fluoro-5-formylbenzeneboronic acid .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-5-formylphenylboronic acid are not detailed in the retrieved sources, boronic acids in general are known to be involved in various chemical reactions . They can act as building blocks and synthetic intermediates .Scientific Research Applications
Antimicrobial Activity
2-Fluoro-5-formylphenylboronic acid: has been studied for its antimicrobial properties. It has shown moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . This compound’s ability to inhibit microbial growth makes it a potential candidate for developing new antibacterial and antifungal agents.
Organic Synthesis
In organic synthesis, this boronic acid is a valuable reactant for various transformations. It can be used in the functionalization of molecules via lithiation and reaction with electrophiles . It also plays a role in selective rhodium-catalyzed conjugate addition reactions and the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents .
Drug Discovery
The introduction of fluorine atoms into pharmaceutical compounds can significantly enhance their metabolic stability and other desirable properties2-Fluoro-5-formylphenylboronic acid serves as an intermediate in the synthesis of drugs, leveraging the electron-withdrawing effect of the fluorine atom to influence the chemical properties of the molecule .
Materials Science
Fluoro-substituted boronic acids, including 2-Fluoro-5-formylphenylboronic acid , are important in materials science. They are used in the development of polymers, building fluorophores, and sensors due to their specific physical and chemical properties, such as acidity, solubility, and stability .
Analytical Chemistry
This compound is utilized in analytical chemistry for its structural properties and ability to form complexes with various molecules. It can be used to develop new methods for detecting and quantifying analytes in complex mixtures .
Agricultural Research
While specific applications of 2-Fluoro-5-formylphenylboronic acid in agricultural research are not extensively documented, boronic acids are generally recognized for their role in plant protection and growth regulation. Their stability and reactivity make them suitable candidates for developing new agrochemicals .
properties
IUPAC Name |
(2-fluoro-5-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSWYWCEKCVQEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376834 | |
Record name | 2-Fluoro-5-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-formylphenylboronic acid | |
CAS RN |
352534-79-3 | |
Record name | 2-Fluoro-5-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352534-79-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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